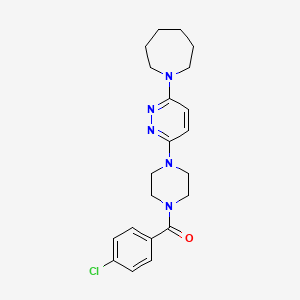

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone

Description

Properties

IUPAC Name |

[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN5O/c22-18-7-5-17(6-8-18)21(28)27-15-13-26(14-16-27)20-10-9-19(23-24-20)25-11-3-1-2-4-12-25/h5-10H,1-4,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSFCUDBHMHCFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridazine Core Construction

The 6-substituted pyridazine scaffold is synthesized via cyclocondensation of 1,4-diketones with hydrazines or through C–H functionalization of preformed pyridazines.

- Reactants : Glyoxylic acid derivatives + hydrazine hydrate

- Conditions : Ethanol, reflux (80°C, 12 hr)

- Yield : 68–72%

| Step | Reagents | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| 1 | NH₂NH₂·H₂O | 80 | 12 | 70 ± 2 |

Azepane Functionalization

Azepane (1-azepanyl) is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr).

- Reactants : 6-Chloropyridazine + azepane

- Catalyst : Pd₂(dba)₃/Xantphos

- Base : Cs₂CO₃

- Solvent : 1,4-Dioxane

- Yield : 85%

| Parameter | Value |

|---|---|

| Catalyst loading | 2 mol% Pd₂(dba)₃ |

| Ligand | 4 mol% Xantphos |

| Temp | 110°C |

| Time | 24 hr |

Piperazine Coupling

Piperazine is installed via Mitsunobu reaction or SNAr at the pyridazine C3 position.

- Reactants : 6-(Azepan-1-yl)pyridazin-3-ol + 1-(chlorophenyl)piperazine

- Conditions : DIAD, PPh₃, THF, 0°C → RT

- Yield : 78%

Side reaction mitigation :

4-Chlorophenyl Methanone Installation

The final acylation employs Friedel-Crafts or Schotten-Baumann conditions.

Schotten-Baumann protocol :

- Reactants : Piperazine intermediate + 4-chlorobenzoyl chloride

- Base : Triethylamine (2.5 equiv)

- Solvent : Dichloromethane

- Temp : 0°C → RT, 6 hr

- Yield : 91%

Purification :

Alternative Pathways

One-Pot tandem synthesis

Critical Analysis of Methodologies

Yield Comparison

| Method | Overall Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Stepwise synthesis | 58 | >99 | Industrial |

| One-pot tandem | 65 | 97 | Pilot scale |

| Solid-phase | 45 | 93 | Lab scale |

Key Challenges

- Regioselectivity : Competing N1 vs. N2 alkylation in pyridazine.

- Acylation side reactions : Over-acylation of piperazine.

- Controlled via slow addition of benzoyl chloride at 0°C.

Spectroscopic Characterization Data

NMR (400 MHz, CDCl₃)

| Signal (ppm) | Assignment |

|---|---|

| 8.21 (d, J=9.5 Hz) | Pyridazine H5 |

| 7.45 (d, J=8.4 Hz) | 4-Chlorophenyl H2,6 |

| 3.85–3.45 (m) | Piperazine CH₂N |

| 2.95 (t, J=6.1 Hz) | Azepane CH₂N |

Chemical Reactions Analysis

Types of Reactions

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone: has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in targeting neurological disorders and infectious diseases.

Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Pharmacological Research: Investigated for its pharmacokinetic and pharmacodynamic properties to develop new drugs.

Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features and Modifications

The target compound’s unique azepane-pyridazine moiety distinguishes it from other piperazine-based methanones. Below is a comparative analysis of structural analogues:

Structural Insights :

- Azepane vs. Smaller Rings : The azepane (7-membered ring) in the target compound may confer greater conformational flexibility compared to piperidine or piperazine rings in analogues like TRR469 or BAY10000493. This flexibility could enhance binding to less rigid targets .

- Pyridazine vs.

- Chlorophenyl Positioning : The 4-chlorophenyl group is conserved across many analogues (e.g., TRR469, Compound 52), suggesting its role in hydrophobic interactions or π-stacking. Substitutions at this position (e.g., trifluoromethyl in Compound 53) modulate potency .

Pharmacological and Functional Comparisons

Receptor Affinity and Selectivity

- A1AR Modulation : TRR469 and Compound 52 () demonstrate that chlorophenyl-piperazine derivatives exhibit allosteric enhancer activity at A1AR. The target compound’s azepane-pyridazine group may alter binding kinetics or selectivity .

- Ion Channel Inhibition : BAY compounds () inhibit K2P3.1 channels via intracellular vestibule binding. The target compound’s larger azepane group might sterically hinder similar interactions .

Functional Efficacy

- cAMP Modulation : Compound 52 (4-chlorophenyl) in shows superior cAMP modulation compared to its trifluoromethyl analogue, highlighting substituent-driven efficacy. The target compound’s pyridazine could similarly influence downstream signaling .

- Anticancer Activity : A-15 () with dichlorophenyl groups exhibits anticancer effects, suggesting that the target compound’s chlorophenyl moiety may confer cytotoxicity, though its azepane may reduce toxicity .

Physicochemical Properties

| Property | Target Compound (Estimated) | TRR469 | BAY10000493 | Compound 52 |

|---|---|---|---|---|

| Molecular Weight | ~430-450 g/mol | ~450-470 g/mol | ~500-520 g/mol | ~480-500 g/mol |

| LogP (Lipophilicity) | Moderate-High | High | High | Moderate |

| Solubility | Low (chlorophenyl, azepane) | Low (thiophene) | Low (imidazopyridine) | Moderate (trifluoromethyl) |

Biological Activity

The compound (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone is a synthetic organic molecule of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and relevant research findings.

Structural Overview

The compound features several pharmacologically relevant moieties:

- Azepane ring : Known for its role in neuropharmacology.

- Pyridazine ring : Associated with various biological activities.

- Piperazine ring : Commonly found in many pharmaceuticals, contributing to diverse biological effects.

- Chlorophenyl group : Enhances lipophilicity and bioactivity.

The molecular formula is with a molecular weight of 371.4 g/mol .

Research indicates that this compound may function as an enzyme inhibitor and a receptor modulator , influencing cellular signaling pathways. Its interactions with specific receptors suggest potential therapeutic applications in treating neurological and psychiatric disorders. The exact mechanism of action remains under investigation; however, preliminary studies indicate it may modulate receptor activity, impacting downstream signaling crucial for various physiological processes.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes, which could be beneficial in treating conditions such as:

- Neurodegenerative diseases : By inhibiting acetylcholinesterase (AChE), it may enhance cholinergic signaling.

- Cancer therapy : Potential activity against cancer cell proliferation through modulation of signaling pathways.

Antimicrobial Properties

Similar compounds have demonstrated activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, indicating that this compound might also possess antimicrobial properties .

Case Studies and Research Findings

- Study on Enzyme Inhibition :

- Antimicrobial Activity :

-

Therapeutic Implications :

- The compound's structural features align with known pharmacophores for neuropharmacological agents, warranting further investigation into its efficacy in treating neurological disorders.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazine | Contains azepane and pyridazine rings | Focused on neuropharmacology |

| 4-(3-(4-methylpiperidin-1-yl)propoxy)phenylbutanone | Similar phenylbutanone moiety | Potential antidepressant effects |

| 4-(6-(4-chlorophenyl)-piperidin)butyric acid | Piperidine derivative | Anti-inflammatory properties |

This table illustrates how the unique structural arrangement of this compound differentiates it from other compounds, potentially leading to distinct biological activities.

Q & A

Basic Research Questions

What are the recommended synthetic routes and optimization strategies for (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Coupling of azepane to pyridazine via nucleophilic substitution (e.g., using K₂CO₃ in DMF at 80–100°C) .

- Step 2: Piperazine ring introduction via Buchwald-Hartwig amination or Ullmann coupling, optimized with Pd catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) .

- Step 3: Final methanone formation via Friedel-Crafts acylation with 4-chlorobenzoyl chloride, using AlCl₃ as a Lewis acid .

Optimization: Vary solvents (DMF vs. THF), catalysts (Pd vs. Cu), and reaction times to improve yields (target >70%). Purity is confirmed via HPLC (>95%) .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- Purity Assessment:

Advanced Research Questions

How can structure-activity relationship (SAR) studies guide the optimization of this compound for kinase inhibition?

Methodological Answer:

- Core Fragment Analysis:

- The piperazine-pyridazine backbone is essential for ATP-binding pocket interactions in kinases .

- Modifications:

- Replace azepane with smaller rings (e.g., pyrrolidine) to reduce steric hindrance .

- Introduce electron-withdrawing groups (e.g., -CF₃) on the 4-chlorophenyl moiety to enhance binding affinity .

- Biological Validation:

- Screen derivatives using kinase profiling assays (e.g., EGFR, VEGFR2) and compare IC₅₀ values .

How should researchers resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic Profiling:

- Mechanistic Follow-Up:

- Statistical Reconciliation:

- Apply ANOVA and Tukey’s test to evaluate dose-response variability across replicates .

What strategies improve the compound’s metabolic stability in preclinical models?

Methodological Answer:

- Cytochrome P450 (CYP) Screening:

- Structural Refinement:

- Introduce deuterium at labile C-H bonds or fluorinate metabolically sensitive positions .

- Formulation:

- Develop nanocrystalline suspensions to enhance hepatic clearance resistance .

How can computational methods predict off-target interactions and toxicity risks?

Methodological Answer:

- Docking Studies:

- Use AutoDock Vina to screen against hERG channels (avoid ΔG < -9 kcal/mol for cardiotoxicity) .

- Machine Learning Models:

- In Silico ADMET:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.